molecular formula C14H19Cl3N2O B11708670 N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide

N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide

Cat. No.: B11708670
M. Wt: 337.7 g/mol
InChI Key: NVIWTGAZEAERMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide is a chemical compound with the molecular formula C14H19Cl3N2O and a molecular weight of 337.679 g/mol . This compound is known for its unique structure, which includes a tert-butylamino group and a trichloroethyl group attached to a benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with tert-butylamine and trichloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide involves its interaction with specific molecular targets. The tert-butylamino group and the trichloroethyl group play crucial roles in its binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may interact with enzymes and receptors involved in key biological processes .

Comparison with Similar Compounds

N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H19Cl3N2O

Molecular Weight

337.7 g/mol

IUPAC Name

N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide

InChI

InChI=1S/C14H19Cl3N2O/c1-9-6-5-7-10(8-9)11(20)18-12(14(15,16)17)19-13(2,3)4/h5-8,12,19H,1-4H3,(H,18,20)

InChI Key

NVIWTGAZEAERMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.